Bis(2-hydroxyethyl) adipate

Description

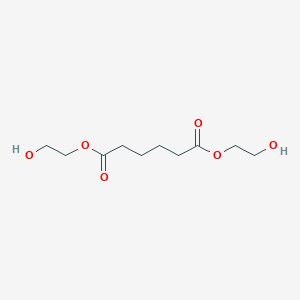

Structure

3D Structure

Properties

IUPAC Name |

bis(2-hydroxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZKTFHQZNLYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40021-83-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10168781 | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-12-5 | |

| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(2-hydroxyethyl) adipate CAS number 1700-12-5

An In-depth Technical Guide to Bis(2-hydroxyethyl) adipate (CAS: 1700-12-5)

Introduction and Strategic Overview

Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) is a diester of adipic acid and ethylene glycol, belonging to the broader class of aliphatic esters.[1][2] With the molecular formula C10H18O6, this compound serves a dual role in industrial and research settings.[1] Primarily, it functions as a highly efficient plasticizer, imparting flexibility and durability to various polymers.[1] Its structure, featuring two terminal hydroxyl groups, also makes it a valuable diol monomer for the synthesis of polyesters and other copolymers. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling, with a focus on the scientific principles and experimental considerations relevant to research and development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application. Bis(2-hydroxyethyl) adipate is a colorless liquid under standard conditions.[1] The key quantitative properties are summarized in the table below. The presence of two ester linkages and two hydroxyl groups results in a molecule with a significant number of hydrogen bond acceptors, influencing its solubility and interaction with polymer matrices.[2]

| Property | Value | Source |

| CAS Number | 1700-12-5 | [1][2] |

| Molecular Formula | C10H18O6 | [1][2] |

| Molecular Weight | 234.25 g/mol | [2] |

| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 382.5 °C at 760 mmHg | [1] |

| Density | 1.197 g/cm³ | [1] |

| Flash Point | 144.9 °C | [1] |

| Refractive Index | 1.474 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 11 | [2] |

Synthesis and Mechanistic Pathway

The most common and direct route for synthesizing Bis(2-hydroxyethyl) adipate is through the Fischer esterification of adipic acid with an excess of ethylene glycol. This reaction is typically acid-catalyzed. The causality behind using excess ethylene glycol is to drive the reaction equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Reaction Mechanism

The synthesis proceeds via a standard acid-catalyzed esterification mechanism, as illustrated below.

Caption: Fischer esterification of adipic acid with ethylene glycol.

Self-Validating Laboratory Synthesis Protocol

This protocol is designed to be self-validating by incorporating in-process checks and a final purification step to ensure high purity of the final product.

Materials:

-

Adipic acid (1.0 eq)

-

Ethylene glycol (5.0 eq, serves as reactant and solvent)

-

Sulfuric acid (catalytic amount, e.g., 0.5% mol)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Combine adipic acid and ethylene glycol in the round-bottom flask. Add a magnetic stir bar.

-

Catalyst Addition: Slowly add the catalytic amount of sulfuric acid while stirring.

-

Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The reaction progress is monitored by the collection of water (byproduct) in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected. This provides an in-process validation of reaction completion.

-

Neutralization: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step removes the acid catalyst and any unreacted adipic acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the ethyl acetate and excess ethylene glycol under reduced pressure using a rotary evaporator. The final product, Bis(2-hydroxyethyl) adipate, is obtained as a viscous liquid. Purity should be confirmed via analytical methods.

Core Applications and Field Insights

-

Polymer Plasticization: The primary application of Bis(2-hydroxyethyl) adipate is as a plasticizer.[1] Unlike phthalate-based plasticizers, adipates are often sought for applications requiring greater flexibility at low temperatures. The molecule intercalates between polymer chains (e.g., in PVC, coatings, adhesives), disrupting intermolecular forces and increasing free volume. This lowers the glass transition temperature (Tg) of the polymer, transforming a rigid material into a more flexible and durable one.[1] The choice of this specific adipate is dictated by the desired balance of plasticizing efficiency, low volatility, and migratory resistance.

-

Monomer for Polyester Synthesis: The two terminal hydroxyl groups make Bis(2-hydroxyethyl) adipate an excellent diol monomer for polycondensation reactions. It can react with dicarboxylic acids (or their derivatives) to form novel aliphatic polyesters. This is an area of significant research interest, particularly in the development of biodegradable polymers. For instance, research on the structurally similar molecule Bis(2-hydroxyethyl) terephthalate (BHET), derived from recycled PET, has shown its utility in creating biodegradable aromatic-aliphatic copolyesters for sustainable packaging.[3][4][5] This provides a proven conceptual framework for researchers exploring Bis(2-hydroxyethyl) adipate for similar applications, potentially leading to fully aliphatic, flexible, and biodegradable polymers.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized or sourced Bis(2-hydroxyethyl) adipate is critical. A standard analytical workflow involves spectroscopic and chromatographic techniques.

Caption: Standard workflow for the analytical characterization of the compound.

-

NMR Spectroscopy: 13C NMR is particularly powerful for confirming the structure, with predictable shifts for the carbonyl carbons, the carbons adjacent to the ester oxygen, and the carbons bearing the hydroxyl groups.[2]

-

FTIR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a strong C=O stretch for the ester group (~1730 cm⁻¹).

-

Mass Spectrometry: Confirms the molecular weight of 234.25 g/mol .[2]

Safety, Handling, and Regulatory Context

Based on available data, Bis(2-hydroxyethyl) adipate is considered to have a low hazard profile. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated it as a chemical unlikely to require further regulation to manage risks to human health.[2]

However, it is crucial for researchers not to conflate this compound with other adipate esters for which more extensive toxicological data exists. For example, Bis(2-ethylhexyl) adipate (DEHA), a different chemical, has been studied more extensively and has different safety considerations.[6][7]

Standard Handling Procedures:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid direct contact with skin and eyes. While not classified as a major irritant, good laboratory practice dictates minimizing exposure.

-

Store in a tightly sealed container in a cool, dry place.

Future Directions and Research Opportunities

The true potential of Bis(2-hydroxyethyl) adipate likely lies beyond its current use as a simple plasticizer. For drug development professionals and materials scientists, several research avenues are promising:

-

Biodegradable Polymers: As a diol monomer, it can be a key building block for creating novel, flexible, and biodegradable aliphatic polyesters for use in medical devices, drug delivery systems, or dissolvable sutures.

-

Environmentally Friendly Lubricants: Research into related ionic liquids, such as bis(2-hydroxyethyl)ammonium erucate, has shown promise in creating environmentally friendly lubricants.[8] The structural backbone of Bis(2-hydroxyethyl) adipate could be modified to explore new classes of high-performance, biodegradable lubricants and hydraulic fluids.

-

Polyurethane Synthesis: The terminal hydroxyl groups allow it to act as a polyol chain extender in the synthesis of polyurethanes, enabling the fine-tuning of mechanical properties like elasticity and hardness in the final material.

Conclusion

Bis(2-hydroxyethyl) adipate is a versatile chemical with established utility and significant untapped potential. Its role as a plasticizer is well-understood, but its future value will likely be defined by its application as a monomer in the creation of advanced, functional, and sustainable polymers. A precise understanding of its synthesis, properties, and analytical characterization is essential for any researcher aiming to innovate with this compound.

References

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]

-

New Jersey Department of Health. (2000). HAZARD SUMMARY - Bis (2-Ethylhexyl) Adipate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. Retrieved from [Link]

-

PubMed. (2020). Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]

- Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate.

-

PubChem - NIH. (n.d.). Bis(2-ethoxyethyl) adipate. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]

-

ACS Applied Polymer Materials. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.

-

ResearchGate. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications | Request PDF. Retrieved from [Link]

-

KAIST. (2022). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. nj.gov [nj.gov]

- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Bis(2-hydroxyethyl) adipate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) adipate is a specialty chemical compound with increasing significance in polymer chemistry and material science. As a di-ester of adipic acid and ethylene glycol, its unique molecular architecture, featuring terminal hydroxyl groups, makes it a valuable building block for the synthesis of a variety of polymers, including polyesters and polyurethanes. This guide provides a comprehensive overview of bis(2-hydroxyethyl) adipate, detailing its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on providing practical insights for research and development professionals.

Chemical Structure and Properties

Bis(2-hydroxyethyl) adipate, with the CAS number 1700-12-5, is a diester featuring a central adipic acid core flanked by two 2-hydroxyethyl groups.[1] Its chemical formula is C10H18O6, and it has a molecular weight of approximately 234.25 g/mol .[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | bis(2-hydroxyethyl) hexanedioate[1] |

| CAS Number | 1700-12-5[1] |

| Molecular Formula | C10H18O6[1] |

| Molecular Weight | 234.25 g/mol [1] |

| Synonyms | Adipic acid bis(2-hydroxyethyl) ester, 1,6-Bis(2-hydroxyethyl) hexanedioate[1] |

Physicochemical Properties:

Bis(2-hydroxyethyl) adipate is typically a colorless liquid at room temperature.[2] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 382.5 ± 22.0 °C (Predicted) | [3] |

| Density | 1.197 g/cm³ (Predicted) | [2] |

| Flash Point | 144.9 °C (Predicted) | [2] |

| Vapor Pressure | 2.00E-07 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.474 (Predicted) | [2] |

The presence of two terminal hydroxyl groups imparts a degree of polarity and reactivity to the molecule, making it a versatile monomer for polymerization reactions.

Below is a diagram illustrating the chemical structure of bis(2-hydroxyethyl) adipate.

Caption: Chemical structure of bis(2-hydroxyethyl) adipate.

Synthesis of Bis(2-hydroxyethyl) adipate

The primary method for synthesizing bis(2-hydroxyethyl) adipate is through the direct esterification of adipic acid with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to increase the reaction rate. The process involves heating the reactants and removing the water formed as a byproduct to drive the equilibrium towards the formation of the ester.

Caption: General workflow for the synthesis of bis(2-hydroxyethyl) adipate.

Detailed Experimental Protocol:

Materials:

-

Adipic acid

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate glassware (round-bottom flask, Dean-Stark trap, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine adipic acid, a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio), and a catalytic amount of p-toluenesulfonic acid. If using toluene for azeotropic water removal, add it to the flask.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Neutralization and Washing: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The crude product can be further purified by vacuum distillation to obtain pure bis(2-hydroxyethyl) adipate.

Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected. The purity and identity of the final product should be confirmed by analytical methods like NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structure and purity of synthesized bis(2-hydroxyethyl) adipate can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the ethylene glycol units and the adipic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, as well as the different methylene carbons in the molecule. A reference to the ¹³C NMR spectrum can be found on PubChem.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester functional group, typically in the region of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the terminal hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Development

The bifunctional nature of bis(2-hydroxyethyl) adipate, with its two terminal hydroxyl groups, makes it a valuable monomer in the synthesis of various polymers.

-

Polyester Synthesis: It can be used as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters with specific properties. These polyesters can find applications as plasticizers, in coatings, and in adhesives.[2]

-

Polyurethane Production: The hydroxyl groups of bis(2-hydroxyethyl) adipate can react with isocyanates to form polyurethanes. The adipate backbone can impart flexibility and toughness to the resulting polyurethane, making it suitable for applications such as elastomers, foams, and coatings.

-

Drug Delivery: The biodegradable nature of some polyesters derived from bis(2-hydroxyethyl) adipate makes them potential candidates for use in controlled drug release systems and other biomedical applications.

Safety and Handling

While specific toxicological data for bis(2-hydroxyethyl) adipate is limited, it is important to handle the compound with care in a laboratory setting. According to the Australian Industrial Chemicals Introduction Scheme (AICIS), it is evaluated as a chemical that is unlikely to require further regulation to manage risks to human health.[1] However, general laboratory safety precautions should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(2-hydroxyethyl) adipate is a versatile and valuable chemical intermediate with significant potential in polymer and materials science. Its well-defined structure, accessible synthesis, and reactive hydroxyl groups make it an attractive building block for creating a wide range of functional materials. This guide has provided a comprehensive overview of its key characteristics to support researchers and developers in harnessing its potential for innovative applications.

References

-

PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Bis(2-hydroxyethyl) adipate synthesis pathway

An In-depth Technical Guide to the Synthesis of Bis(2-hydroxyethyl) Adipate

Introduction

Bis(2-hydroxyethyl) adipate is a diester of significant interest in the polymer and materials science fields. Structurally, it is formed from the condensation of adipic acid, a dicarboxylic acid, and two molecules of ethylene glycol, a diol. Its chemical formula is C10H18O6[1][2]. This molecule serves as a crucial monomer in the synthesis of various polyesters and as a plasticizer, imparting flexibility and durability to polymers[3]. This guide provides a comprehensive overview of its synthesis pathway, focusing on the direct esterification of adipic acid and ethylene glycol, a method favored for its efficiency and atom economy.

Core Synthesis Pathway: Fischer Esterification

The primary industrial and laboratory-scale synthesis of bis(2-hydroxyethyl) adipate is achieved through the direct esterification of adipic acid with ethylene glycol. This reaction is a classic example of a Fischer esterification, a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water[4][5]. The overall reaction is driven to completion by the continuous removal of water, shifting the chemical equilibrium towards the product side in accordance with Le Châtelier's principle.

The Reaction:

Adipic Acid + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) adipate + 2 Water

The reaction proceeds in two main stages: an initial esterification to form a monoester, followed by a second esterification to yield the final diester product[6]. To enhance the reaction rate, an acid catalyst is typically employed.

Mechanism of Catalysis

The esterification is significantly accelerated by catalysts. Common catalysts include strong protic acids like p-toluenesulfonic acid (p-TSA) or organometallic compounds such as tetrabutyl titanate[6][7].

-

Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The hydroxyl group of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, leading to the formation of the ester linkage.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

This process occurs at both ends of the adipic acid molecule to form the final bis(2-hydroxyethyl) adipate.

Caption: The direct esterification of adipic acid and ethylene glycol.

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a standard laboratory procedure for synthesizing bis(2-hydroxyethyl) adipate.

Materials and Equipment:

-

Adipic acid

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer or thermocouple

-

Dean-Stark apparatus or a simple distillation setup

-

Condenser

-

Magnetic stir bar

Procedure:

-

Reactant Charging: In a 500 mL three-necked round-bottom flask, place 36.5 g (0.25 mol) of adipic acid and 62.1 g (1.0 mol) of ethylene glycol (a 1:4 molar ratio of acid to diol). The excess ethylene glycol helps to drive the reaction towards the product.

-

Catalyst Addition: Add 0.4 g of p-TSA as the catalyst[8].

-

Apparatus Setup: Equip the flask with a magnetic stir bar, a thermometer, and a distillation head connected to a condenser. The central neck should be fitted with the mechanical stirrer.

-

Reaction Initiation: Begin stirring and heat the mixture. The reaction temperature is typically maintained between 140-160°C[6][9]. Water will begin to distill off as a byproduct of the esterification.

-

Water Removal: The water produced during the reaction is continuously removed by distillation. The progress of the reaction can be monitored by measuring the volume of water collected. The theoretical amount of water to be collected for this reaction is 9 mL (0.5 mol).

-

Reaction Completion: The reaction is considered complete when the collection of water ceases, which typically takes 2-5 hours[9].

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Comparative Table of Reaction Parameters

| Parameter | Value/Type | Rationale and Impact | Source |

| Reactant Molar Ratio (EG:AA) | 2.2:1 to 5:1 | An excess of ethylene glycol shifts the equilibrium to favor product formation and can also serve as a solvent. | [10] |

| Catalyst | Tetrabutyl titanate [Ti(OBu)4] | Highly effective organometallic catalyst, often used in industrial processes. Reaction rate increases with catalyst concentration. | [7] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | A strong acid catalyst that is effective and relatively inexpensive for lab-scale synthesis. | [6] |

| Temperature | 130°C - 180°C | Higher temperatures increase the reaction rate but can lead to side reactions like the formation of diethylene glycol (DEG) if temperatures are too high. | [6][9] |

| Reaction Time | 2 - 6 hours | Dependent on temperature, catalyst, and efficiency of water removal. | [6][9] |

Purification and Characterization Workflow

The crude product obtained from the reaction contains unreacted ethylene glycol, the catalyst, and potential byproducts. A multi-step purification process is necessary to obtain high-purity bis(2-hydroxyethyl) adipate.

Purification Steps

-

Catalyst Neutralization: If an acid catalyst like p-TSA is used, the cooled reaction mixture is first neutralized with a base, such as a sodium bicarbonate solution, to quench the catalyst.

-

Removal of Excess Ethylene Glycol: The excess ethylene glycol is typically removed under reduced pressure using a rotary evaporator or through vacuum distillation.

-

Crystallization: The resulting crude ester can be purified by crystallization. The crude product is dissolved in a suitable solvent (e.g., water or an alcohol/water mixture) at an elevated temperature, and then cooled slowly to allow for the formation of pure crystals of bis(2-hydroxyethyl) adipate.

-

Filtration and Drying: The purified crystals are then separated from the mother liquor by filtration, washed with a cold solvent to remove any remaining impurities, and dried in a vacuum oven.[11]

Characterization Techniques

The identity and purity of the final product are confirmed using various spectroscopic methods.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands:

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl groups.

-

A strong, sharp peak around 1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.

-

C-O stretching bands in the region of 1250-1100 cm⁻¹.

-

C-H stretching bands around 2950-2850 cm⁻¹.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include triplets for the -CH₂-O- protons and multiplets for the other methylene groups in the adipate and ethylene glycol moieties.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals will be observed for the carbonyl carbon of the ester, the carbons of the ethylene glycol units, and the carbons of the adipic acid backbone.[2]

-

Caption: Overall workflow from synthesis to final product characterization.

Safety and Handling

-

Adipic Acid: Can cause skin and eye irritation.

-

Ethylene Glycol: Harmful if swallowed.

-

p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye damage. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

- Google Patents. (n.d.). Method for preparing bis(2-ethylhexyl)adipate.

-

PrepChem.com. (n.d.). Preparation of Bis(2-Hydroxyethyl)Adipate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester.

-

Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

-

National Institutes of Health. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]

-

AIDIC. (n.d.). Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. Retrieved from [Link]

-

New Jersey Department of Health. (2000). BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. Retrieved from [Link]

-

Knowledge. (2023). The Reaction of Adipic Acid and Ethylene Glycol: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. FTIR spectrum of bis(2-ethylheptyl) phthalate. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]

-

Shandong Qibo New Energy Co., Ltd. (2024). How Does Adipic Acid React with Ethylene Glycol?. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of bis(2-hydroxyethyl)terephthalate.

-

ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the purification of bis(2-hydroxyethyl)terephthalate.

-

International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method. Retrieved from [Link]

Sources

- 1. PubChemLite - Bis(2-hydroxyethyl) adipate (C10H18O6) [pubchemlite.lcsb.uni.lu]

- 2. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. The Reaction of Adipic Acid and Ethylene Glycol: An Overview - Knowledge [xiangyuch.com]

- 5. How Does Adipic Acid React with Ethylene Glycol? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. iscientific.org [iscientific.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CN106349467A - Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester - Google Patents [patents.google.com]

- 10. aidic.it [aidic.it]

- 11. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A-Z Data-Sheet: Bis(2-hydroxyethyl) Adipate

Abstract

This technical guide provides a comprehensive overview of bis(2-hydroxyethyl) adipate, a significant diester in polymer chemistry and material science. The primary focus is to establish its definitive chemical identity through its IUPAC name, alongside other critical identifiers. This document details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with justifications for procedural choices, describes methods for analytical characterization, and discusses its primary applications relevant to researchers in materials and drug development. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Chemical Identity and Nomenclature

The foundational step in any chemical study is the unambiguous identification of the compound. The common name, bis(2-hydroxyethyl) adipate, refers to a specific diester of adipic acid and ethylene glycol.

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is bis(2-hydroxyethyl) hexanedioate [1]. The parent acid, adipic acid, is systematically named hexanedioic acid, and the "bis(2-hydroxyethyl)" prefix indicates two identical ester groups derived from ethylene glycol (2-hydroxyethanol) are present.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [1] |

| Common Name | bis(2-hydroxyethyl) adipate | [1][2] |

| CAS Number | 1700-12-5 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₆ | [1][2] |

| Molecular Weight | 234.25 g/mol | [2] |

| SMILES | C(CCC(=O)OCCO)CC(=O)OCCO | [1] |

| InChIKey | RCZKTFHQZNLYAR-UHFFFAOYSA-N | [1] |

Below is a diagram illustrating the molecular structure and its key functional groups.

Caption: Workflow for the synthesis of bis(2-hydroxyethyl) adipate.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The spectrum should show a broad O-H stretch (from the terminal hydroxyl groups) around 3400 cm⁻¹, a strong C=O stretch (from the ester) around 1730 cm⁻¹, and C-O stretches between 1250-1100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include triplets corresponding to the -CH₂- groups adjacent to the ester and hydroxyl functionalities, and multiplets for the internal methylene groups of the adipate backbone.

-

¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon (~173 ppm), carbons of the ethylene glycol units (~60-70 ppm), and carbons of the adipate backbone (~24-34 ppm).

-

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient can effectively separate the product from starting materials and by-products. Purity is determined by the relative area of the product peak.

Applications in Research and Development

Bis(2-hydroxyethyl) adipate's bifunctional nature—possessing two terminal hydroxyl groups—makes it a valuable monomer and building block in polymer synthesis.

-

Polyester and Polyurethane Synthesis: It serves as a diol monomer. It can be reacted with diacids or diisocyanates to create polyesters and polyurethanes, respectively. The resulting polymers often exhibit enhanced flexibility and are used in coatings, adhesives, and elastomers. [2]* Plasticizer: The compound is used as a highly efficient plasticizer, a substance added to polymers to increase their flexibility and durability. [2]This is particularly relevant in the formulation of materials like PVC.

-

Drug Delivery Systems: In the context of drug development, derivatives of this molecule can be incorporated into biodegradable polymers. The ester linkages are susceptible to hydrolysis, allowing for the creation of biocompatible materials that can degrade in a controlled manner, making them suitable for controlled-release drug delivery vehicles.

References

-

PubChem. Bis(2-hydroxyethyl) adipate. Available at: [Link]

-

Organic Syntheses. Ethyl Adipate Procedure. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Adipate: Comprehensive Overview and Applications. Available at: [Link]

Sources

An In-depth Technical Guide to Bis(2-hydroxyethyl) adipate: From Monomer Synthesis to Biomedical Applications

This guide provides a comprehensive overview of Bis(2-hydroxyethyl) adipate, a key monomer in the synthesis of biodegradable polyesters with significant potential in research and drug development. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its evolution into poly(ethylene adipate) and the associated applications in controlled drug release and biodegradable materials.

Core Concepts: Understanding Bis(2-hydroxyethyl) adipate

Bis(2-hydroxyethyl) adipate is an organic compound that serves as a fundamental building block for the creation of aliphatic polyesters. Its chemical structure, characterized by a central adipic acid core flanked by two hydroxyethyl groups, imparts it with the necessary functionality for polymerization.

Molecular Identity

-

Molecular Formula: C₁₀H₁₈O₆[1]

-

Molecular Weight: 234.25 g/mol [1]

-

IUPAC Name: bis(2-hydroxyethyl) hexanedioate[1]

-

CAS Number: 1700-12-5[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₆ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Colorless liquid | Inferred from related adipate esters |

| Boiling Point | 382.5±22.0 °C (Predicted) | [2] |

| Density | 1.197 g/cm³ (Predicted) |

Synthesis and Characterization: A Protocol for Quality Assurance

The synthesis of Bis(2-hydroxyethyl) adipate is typically achieved through the esterification of adipic acid with an excess of ethylene glycol. This reaction is a cornerstone of polyester chemistry and can be controlled to yield a high-purity monomer essential for subsequent polymerization.

Experimental Protocol: Synthesis of Bis(2-hydroxyethyl) adipate

This protocol outlines a standard laboratory procedure for the synthesis of Bis(2-hydroxyethyl) adipate. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

-

Adipic acid

-

Ethylene glycol

-

Toluene

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask, combine adipic acid and a molar excess of ethylene glycol (typically a 1:2 or 1:3 molar ratio). The excess ethylene glycol drives the equilibrium towards the formation of the diester.

-

Solvent and Catalyst Addition: Add toluene to the flask to serve as an azeotropic solvent for the removal of water, a byproduct of the esterification. A catalytic amount of sulfuric acid is then added to protonate the carbonyl oxygen of the adipic acid, increasing its electrophilicity and accelerating the reaction.

-

Reaction and Water Removal: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.

-

Neutralization and Washing: After the theoretical amount of water has been collected, cool the reaction mixture. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with deionized water to remove any remaining salts and unreacted ethylene glycol.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude Bis(2-hydroxyethyl) adipate can be further purified by vacuum distillation to obtain a high-purity product.

Characterization and Quality Control

The identity and purity of the synthesized Bis(2-hydroxyethyl) adipate must be confirmed through various analytical techniques. This self-validating system ensures the monomer is suitable for polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum will show a characteristic broad O-H stretch around 3400 cm⁻¹ from the terminal hydroxyl groups, a strong C=O stretch of the ester at approximately 1730 cm⁻¹, and C-O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide distinct signals for the methylene protons of the ethylene glycol and adipic acid moieties, allowing for structural confirmation and purity assessment.

-

¹³C NMR will show characteristic peaks for the carbonyl carbon of the ester and the different methylene carbons in the molecule.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the monomer and identify any residual starting materials or byproducts.

From Monomer to Polymer: The Synthesis of Poly(ethylene adipate)

Bis(2-hydroxyethyl) adipate is the direct precursor to poly(ethylene adipate) (PEA), a biodegradable aliphatic polyester.[3][4] The polymerization process involves a polycondensation reaction where the terminal hydroxyl groups of the monomer react to form ester linkages, releasing ethylene glycol as a byproduct.

Caption: Workflow for the synthesis of Poly(ethylene adipate) from raw materials.

Polycondensation Protocol

A typical melt polycondensation process is employed to synthesize high molecular weight PEA.[4]

-

Oligomerization: Bis(2-hydroxyethyl) adipate is heated under a nitrogen atmosphere at temperatures ranging from 180-220°C in the presence of a catalyst, such as stannous chloride or titanium butoxide.[4] This initial stage forms low molecular weight oligomers.

-

Polycondensation: The pressure is then gradually reduced to a high vacuum while maintaining the high temperature. This facilitates the removal of the ethylene glycol byproduct, shifting the equilibrium towards the formation of high molecular weight polymer chains.[4] The reaction is continued until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.

Applications in Drug Development and Biomedical Research

The biodegradable nature of poly(ethylene adipate) makes it a highly attractive material for various biomedical applications, particularly in the field of controlled drug delivery.

Microencapsulation for Controlled Release

PEA can be used to fabricate microcapsules for the sustained release of therapeutic agents.[5][6] The mechanism of drug release is primarily governed by the hydrolytic and enzymatic degradation of the polyester matrix.

A study on PEA microcapsules demonstrated that their degradation is significantly accelerated in the presence of enzymes like pancreatin and in biological media such as newborn calf serum, compared to simple hydrolysis in a buffer solution.[5] This enzymatic degradation leads to surface erosion and the eventual disruption of the microcapsule membrane, releasing the encapsulated drug.[5]

Biocompatibility and Biodegradability

The biocompatibility of PEA and its degradation products (adipic acid and ethylene glycol), which are endogenous or readily metabolized, is a key advantage for its use in drug delivery systems.[7] The degradation of PEA occurs through the hydrolysis of its ester bonds, a process that can be catalyzed by various enzymes, including lipases and esterases.[8][9]

Caption: Enzymatic degradation pathway of Poly(ethylene adipate).

Safety and Handling

Bis(2-hydroxyethyl) adipate is generally considered to have low toxicity. According to the Australian Industrial Chemicals Introduction Scheme, it is unlikely to require further regulation to manage risks to human health.[1] However, as with any chemical, appropriate laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area and wear personal protective equipment such as gloves and safety glasses.

Conclusion

Bis(2-hydroxyethyl) adipate is more than just a simple chemical; it is a gateway to the development of advanced, biodegradable materials with significant implications for the pharmaceutical and biomedical fields. Its straightforward synthesis and the tunable properties of its resulting polymer, poly(ethylene adipate), make it a valuable tool for researchers and scientists. A thorough understanding of its chemistry, from monomer synthesis to polymer degradation, is crucial for harnessing its full potential in creating innovative solutions for drug delivery and beyond.

References

-

Poly(ethylene adipate) - Wikipedia. Wikipedia. [Link]

-

Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical - I.R.I.S. Zenodo. [Link]

-

Poly(ethylene adipate) - Grokipedia. Grokipedia. [Link]

-

Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem. National Center for Biotechnology Information. [Link]

-

Biodegradation of poly(ethylene adipate) microcapsules in physiological media - PubMed. National Center for Biotechnology Information. [Link]

-

Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications - KAIST. KAIST Repository. [Link]

-

Synthesis and characterization of modified polyethylene adipate esters - ResearchGate. ResearchGate. [Link]

-

Enzymatic Degradation of Polyethylene and Polyethylene Terephthalate: A Mini Review. American Journal of Environment and Climate. [Link]

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. MDPI. [Link]

-

Exploring the enzymatic degradation of poly(glycerol adipate) - UCL Discovery. UCL Discovery. [Link]

Sources

- 1. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bis(2-hydroxyethyl) adipate | 1700-12-5 [chemicalbook.com]

- 3. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Biodegradation of poly(ethylene adipate) microcapsules in physiological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. polysciences.com [polysciences.com]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bis(2-hydroxyethyl) Hexanedioate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) hexanedioate, a seemingly unassuming chemical compound, holds significant potential in the realms of polymer chemistry, materials science, and potentially in advanced drug delivery systems. This guide, intended for the discerning researcher and development scientist, delves into the core technical aspects of this molecule, moving beyond a superficial overview to provide actionable insights into its synthesis, characterization, and applications.

This document provides a comprehensive overview of bis(2-hydroxyethyl) hexanedioate, including its various synonyms and chemical identifiers. It details its physicochemical properties, outlines a standard synthesis protocol, and explores its current and potential applications, particularly in the development of biodegradable polymers. Furthermore, this guide offers a thorough analysis of its spectral characteristics for accurate identification and discusses essential safety and handling protocols.

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication begins with precise identification. Bis(2-hydroxyethyl) hexanedioate is known by several synonyms, which are frequently encountered in literature and commercial listings. Understanding these is crucial for exhaustive literature searches and procurement.

Primary Synonyms:

-

bis(2-hydroxyethyl) adipate[1]

-

Adipic acid bis(2-hydroxyethyl) ester

-

Hexanedioic acid, 1,6-bis(2-hydroxyethyl) ester[1]

-

1,6-Bis(2-hydroxyethyl) hexanedioate[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1700-12-5[1] |

| Molecular Formula | C10H18O6[1] |

| Molecular Weight | 234.25 g/mol [1] |

| IUPAC Name | bis(2-hydroxyethyl) hexanedioate[1] |

| InChI | InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2[1] |

| InChIKey | RCZKTFHQZNLYAR-UHFFFAOYSA-N[1] |

| SMILES | C(CCC(=O)OCCO)CC(=O)OCCO[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of bis(2-hydroxyethyl) hexanedioate. It is important to note that while some experimental data is available for related compounds, many of the values for this specific molecule are based on computational predictions.

| Property | Value | Source |

| Boiling Point | 382.5 ± 22.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.197 g/cm³ (Predicted) | Guidechem[3] |

| Flash Point | 144.9 °C (Predicted) | Guidechem[3] |

| Vapor Pressure | 2.00E-07 mmHg at 25°C (Predicted) | Guidechem[3] |

| Refractive Index | 1.474 (Predicted) | Guidechem[3] |

| pKa | 13.60 ± 0.10 (Predicted) | ChemicalBook[2] |

| XLogP3-AA | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

Synthesis of Bis(2-hydroxyethyl) Hexanedioate

The synthesis of bis(2-hydroxyethyl) hexanedioate is primarily achieved through the esterification of adipic acid with ethylene glycol.[2][4][5] This is a condensation reaction where a molecule of water is eliminated for each ester linkage formed.[2] For laboratory-scale synthesis, the following protocol can be adapted.

Experimental Protocol: Fischer Esterification

Rationale: This protocol utilizes a common and reliable method for ester synthesis. The use of an acid catalyst accelerates the reaction, while the removal of water drives the equilibrium towards the product side, maximizing the yield.

Materials:

-

Adipic acid

-

Ethylene glycol (in excess)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid, a 5-10 fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol% relative to adipic acid). Add toluene to the flask.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill off and be collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diester.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess ethylene glycol.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure bis(2-hydroxyethyl) hexanedioate.

Caption: Synthesis workflow for bis(2-hydroxyethyl) hexanedioate.

Analytical Characterization

Accurate characterization of the synthesized product is paramount. The following sections detail the expected spectral data for bis(2-hydroxyethyl) hexanedioate.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals are:

-

A multiplet around 1.6-1.7 ppm corresponding to the four protons of the two central methylene groups (-CH₂-CH₂-) of the adipate backbone.

-

A multiplet around 2.3-2.4 ppm for the four protons of the two methylene groups adjacent to the carbonyl groups (-O-CO-CH₂-).

-

A triplet around 3.7-3.8 ppm for the four protons of the methylene groups adjacent to the hydroxyl groups (-CH₂-OH).

-

A triplet around 4.2-4.3 ppm for the four protons of the methylene groups adjacent to the ester oxygen (-CO-O-CH₂-).

-

A broad singlet corresponding to the two hydroxyl protons (-OH). The chemical shift of this peak is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show the following characteristic peaks:

-

A signal around 24-25 ppm for the two central carbon atoms of the adipate backbone (-CH₂-CH₂-).

-

A signal around 33-34 ppm for the two carbon atoms adjacent to the carbonyl groups (-O-CO-CH₂-).

-

A signal around 60-61 ppm for the two carbon atoms of the methylene groups adjacent to the hydroxyl groups (-CH₂-OH).

-

A signal around 66-67 ppm for the two carbon atoms of the methylene groups adjacent to the ester oxygen (-CO-O-CH₂-).

-

A signal in the range of 173-174 ppm for the two carbonyl carbons of the ester groups (-COO-).

FTIR Spectroscopy

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

-

A broad absorption band in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups.

-

Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

A very strong and sharp absorption peak around 1730-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group.

-

C-O stretching vibrations will appear in the region of 1000-1300 cm⁻¹ .

Caption: Analytical workflow for the characterization of bis(2-hydroxyethyl) hexanedioate.

Applications in Research and Development

The di-functional nature of bis(2-hydroxyethyl) hexanedioate, possessing two terminal hydroxyl groups, makes it a valuable monomer for the synthesis of polyesters and polyurethanes.

Biodegradable Polyesters

Bis(2-hydroxyethyl) hexanedioate can be used as a building block for creating biodegradable aliphatic polyesters. These polymers are of significant interest in the development of environmentally friendly plastics and in biomedical applications. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic starting materials. Research in this area focuses on copolymerizing this monomer with other dicarboxylic acids or diols to tailor the physical properties and degradation rates of the resulting polymers for specific applications such as biodegradable packaging and agricultural films.

Polyurethane Synthesis

In the synthesis of polyurethanes, bis(2-hydroxyethyl) hexanedioate can serve as a chain extender or as a component of the polyol pre-polymer. The incorporation of this aliphatic diester can impart flexibility and improve the low-temperature properties of the final polyurethane material. These materials find use in a variety of applications, including elastomers, coatings, and adhesives.

Potential in Drug Delivery

While direct applications in drug delivery are still emerging, the potential for bis(2-hydroxyethyl) hexanedioate as a component of biodegradable polymers for controlled release formulations is significant. Its ability to form part of a polyester backbone that can be hydrolyzed in physiological conditions makes it a candidate for creating drug-eluting matrices. Further research is warranted to explore its use in creating nanoparticles, microparticles, or hydrogels for the sustained release of therapeutic agents.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While specific toxicological data for bis(2-hydroxyethyl) hexanedioate is limited, a conservative approach based on its constituent parts and related compounds is recommended.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Toxicity of Precursors: It is important to note the hazards associated with the starting materials. Ethylene glycol can be toxic if ingested and may cause damage to the kidneys, liver, and central nervous system through repeated or prolonged exposure.[6][7] Adipic acid is an irritant.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this or any chemical.

Conclusion

Bis(2-hydroxyethyl) hexanedioate is a versatile chemical building block with established and potential applications in polymer science and beyond. Its straightforward synthesis and di-functional nature make it an attractive monomer for the creation of new materials with tailored properties. For researchers in drug development and materials science, a thorough understanding of its chemical identity, properties, and reactivity is the first step towards unlocking its full potential in innovative applications. This guide provides a solid foundation for such endeavors, emphasizing scientific integrity and a commitment to safety.

References

-

Knowledge. The Reaction of Adipic Acid and Ethylene Glycol: An Overview. (2023-08-19). [Link]

-

MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. (2023-03-07). [Link]

-

Nano. Ethylene glycol MSDS. (2005-10-10). [Link]

-

PubChem. Bis(2-hydroxyethyl) adipate. [Link]

-

Shandong Qibo New Energy Co., Ltd. How Does Adipic Acid React with Ethylene Glycol?. (2024-01-13). [Link]

-

AWS. Material Safety Data Sheet - Ethylene glycol MSDS. (2005-10-10). [Link]

Sources

- 1. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Reaction of Adipic Acid and Ethylene Glycol: An Overview - Knowledge [xiangyuch.com]

- 3. researchgate.net [researchgate.net]

- 4. How Does Adipic Acid React with Ethylene Glycol? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. adipic acid and ethylene glycol reaction - Knowledge [xiangyuch.com]

- 6. nano.pitt.edu [nano.pitt.edu]

- 7. lwb-registry-867.s3.ca-central-1.amazonaws.com [lwb-registry-867.s3.ca-central-1.amazonaws.com]

A Comprehensive Technical Guide to the Key Properties and Applications of Adipic Acid Esters

An in-depth technical guide on the core properties of adipic acid esters.

This guide provides an in-depth exploration of the essential properties, synthesis, and applications of adipic acid esters. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in both research and industrial settings.

Introduction: Understanding Adipic Acid and its Diester Derivatives

Adipic acid, a six-carbon dicarboxylic acid, is a fundamental building block in the chemical industry, most notably for the production of nylon. However, its utility extends significantly to the synthesis of a versatile class of compounds known as adipic acid esters, or adipates. These diesters are synthesized by reacting adipic acid with various alcohols, resulting in molecules with a wide array of physical and chemical properties.

The general structure of an adipic acid ester is characterized by a central adipoyl group with two ester functionalities. The nature of the alcohol (R-group) used in the esterification process is the primary determinant of the final properties of the adipate, influencing everything from its viscosity and boiling point to its efficacy as a plasticizer. Common examples include dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA).

Core Physicochemical Properties of Adipic Acid Esters

The utility of adipic acid esters in various applications is a direct consequence of their distinct physicochemical properties. These properties are primarily dictated by the length and branching of the alkyl chains of the alcohol moieties.

Key Properties:

-

Low-Temperature Flexibility: A hallmark of many adipate esters is their ability to impart excellent flexibility to polymers at low temperatures. This is due to the bulky, non-polar alkyl groups that disrupt polymer chain packing, thereby lowering the glass transition temperature.

-

High Plasticizing Efficiency: Adipates are highly effective at softening polymers, particularly PVC, requiring lower concentrations compared to some other classes of plasticizers to achieve the desired flexibility.

-

Good Electrical Properties: Their non-polar nature results in high electrical resistivity, making them suitable for use in wire and cable insulation.

-

Low Volatility: Higher molecular weight adipates exhibit low volatility, which is crucial for applications where plasticizer migration and loss over time are concerns.

-

Biocompatibility: Certain adipic acid esters have been investigated for their biocompatibility, leading to their use in some medical devices and pharmaceutical applications.

The following table summarizes the key quantitative properties of several common adipic acid esters:

| Property | Diethyl Adipate (DEA) | Dibutyl Adipate (DBA) | Dioctyl Adipate (DOA) | Di(2-ethylhexyl) Adipate (DEHA) |

| Molecular Formula | C10H18O4 | C14H26O4 | C22H42O4 | C22H42O4 |

| Molecular Weight ( g/mol ) | 202.25 | 258.36 | 370.59 | 370.59 |

| Boiling Point (°C) | 245 | 305 | 417 | 417 |

| Melting Point (°C) | -21 | -37.5 | -67 | -70 |

| Density (g/cm³ at 20°C) | 1.009 | 0.965 | 0.927 | 0.922 |

| Viscosity (cP at 20°C) | 2.5 | 5.2 | 13.5 | 15.5 |

| Solubility in Water | Low | Very Low | Insoluble | Insoluble |

Primary Applications and Functional Roles

The unique combination of properties inherent to adipic acid esters makes them highly valuable in a range of industrial and commercial applications.

-

Plasticizers: This is the largest application for adipic acid esters. They are widely used as primary plasticizers for PVC and other polymers to enhance flexibility, particularly for applications requiring good performance at low temperatures, such as food wrap, wire insulation, and automotive interiors.

-

Solvents: Due to their excellent solvency for a variety of organic compounds, adipates are used in formulations for coatings, inks, and cleaning agents.

-

Lubricants and Hydraulic Fluids: Their good thermal stability and low-temperature properties make them suitable as base stocks for synthetic lubricants and hydraulic fluids, especially in aviation.

-

Cosmetics and Personal Care: In cosmetic formulations, adipic acid esters function as emollients, providing a smooth and soft feel to the skin. They are also used as solvents for active ingredients.

-

Pharmaceuticals: In the pharmaceutical industry, certain adipates are used as plasticizers in film coatings for tablets and as solvents in topical drug formulations.

Synthesis of Adipic Acid Esters: A Step-by-Step Protocol

The most common method for synthesizing adipic acid esters is through Fischer-Speier esterification, which involves the reaction of adipic acid with an excess of the desired alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Dibutyl Adipate (DBA)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine adipic acid (1 mole), n-butanol (2.5 moles), and a catalytic amount of sulfuric acid (0.02 moles).

-

Reaction Setup: Add a few boiling chips to the flask to ensure smooth boiling.

-

Heating and Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with n-butanol.

-

Monitoring Reaction Progress: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2 moles) has been collected.

-

Neutralization and Washing: After cooling, the excess n-butanol can be removed by distillation. The remaining mixture is then neutralized with a sodium bicarbonate solution, followed by washing with water to remove any remaining acid and salts.

-

Purification: The crude dibutyl adipate is then purified by vacuum distillation to obtain the final product.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Dibutyl Adipate.

Analytical Characterization of Adipic Acid Esters

Ensuring the purity and confirming the identity of synthesized adipic acid esters is critical. A combination of analytical techniques is typically employed.

-

Acid Number Titration: This method is used to quantify the amount of unreacted adipic acid remaining in the final product. A low acid number is indicative of a complete reaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise structure of the ester, confirming the connectivity of the alkyl chains to the adipoyl backbone.

-

Gas Chromatography (GC): GC is used to determine the purity of the adipic acid ester and to quantify any residual starting materials or byproducts.

Diagram of the Analytical Workflow:

Caption: Analytical workflow for adipic acid ester characterization.

Safety and Toxicological Considerations

Adipic acid esters generally exhibit low levels of acute toxicity. However, like any chemical substance, they should be handled with appropriate care. Long-term exposure and potential endocrine-disrupting effects of some plasticizers, such as DEHA, have been the subject of regulatory scrutiny. It is imperative for researchers and develope

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) is a diol ester of adipic acid and ethylene glycol, possessing the molecular formula C10H18O6.[1] This technical guide provides a comprehensive overview of the core applications of Bis(2-hydroxyethyl) adipate, focusing on its roles as a monomer in polyurethane synthesis and as a functional plasticizer in polymer formulations. The document elucidates the synthesis of this compound, the mechanisms underpinning its primary uses, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and related fields.

Introduction: Understanding Bis(2-hydroxyethyl) adipate

Bis(2-hydroxyethyl) adipate is a specialty chemical characterized by two terminal hydroxyl (-OH) groups and a linear aliphatic ester backbone. This unique structure imparts bifunctionality, allowing it to react into polymer chains or interact with existing polymer networks. Its primary utility stems from its ability to act as a chain extender in the synthesis of polyurethanes and as a plasticizer to enhance the flexibility and durability of various polymers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Bis(2-hydroxyethyl) adipate is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 1700-12-5 | [1] |

| Molecular Formula | C10H18O6 | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | |

| Synonyms | Adipic acid bis(2-hydroxyethyl) ester, 1,6-Bis(2-hydroxyethyl) hexanedioate | [1] |

Synthesis of Bis(2-hydroxyethyl) adipate

The synthesis of Bis(2-hydroxyethyl) adipate is typically achieved through the direct esterification of adipic acid with an excess of ethylene glycol. The reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water.

Reaction Mechanism

The synthesis involves a classic Fischer esterification reaction. The carboxylic acid groups of adipic acid are protonated by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a typical procedure for the synthesis of Bis(2-hydroxyethyl) adipate.

Materials:

-

Adipic acid

-

Ethylene glycol (in molar excess)

-

p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge the round-bottom flask with adipic acid, a molar excess of ethylene glycol (e.g., a 1:4 molar ratio of adipic acid to ethylene glycol), and a catalytic amount of p-TSA.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator to yield the crude Bis(2-hydroxyethyl) adipate.

-

Further purification can be achieved by vacuum distillation or column chromatography if high purity is required.

Core Application: Chain Extender in Polyurethane Synthesis

One of the primary applications of Bis(2-hydroxyethyl) adipate is as a chain extender in the production of polyurethanes.[2] Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form the hard segments of the polyurethane, thereby influencing its mechanical and thermal properties.[3]

Mechanism of Action in Polyurethane Formation